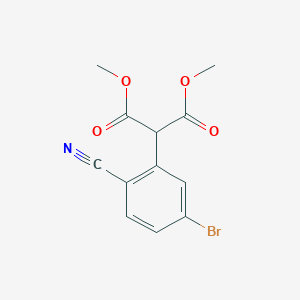
1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate is an organic compound with the molecular formula C12H10BrNO4 and a molecular weight of 312.12 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a propanedioate moiety, making it a versatile intermediate in organic synthesis.
準備方法
The synthesis of 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate typically involves the esterification of propanedioic acid with 5-bromo-2-cyanophenol, followed by methylation. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a dehydrating agent to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反応の分析
1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Major products formed from these reactions include substituted derivatives, amines, and carboxylic acids.
科学的研究の応用
1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, influencing various biochemical pathways. The ester groups can undergo hydrolysis, releasing active intermediates that interact with cellular components .
類似化合物との比較
Similar compounds to 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate include:
- 1,3-Dimethyl 2-(5-chloro-2-cyanophenyl)propanedioate
- 1,3-Dimethyl 2-(5-fluoro-2-cyanophenyl)propanedioate
- 1,3-Dimethyl 2-(5-iodo-2-cyanophenyl)propanedioate
These compounds share similar structural features but differ in the halogen atom present. The uniqueness of this compound lies in its specific reactivity and applications due to the presence of the bromine atom .
生物活性
1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and its structure-activity relationship (SAR).
Chemical Structure
The compound is characterized by a propanedioate backbone with two methyl groups and a brominated cyanophenyl substituent. Its chemical structure can be represented as follows:
Research indicates that this compound exhibits activity through various mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it may target the FLT3 kinase, which is relevant in acute myeloid leukemia (AML) treatment .
- Antiproliferative Effects : In vitro studies demonstrate that this compound can reduce the viability of cancer cell lines, suggesting potential as an anticancer agent .
Antiproliferative Activity
Table 1 summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for various cancer cell lines treated with this compound.
| Cell Line | IC50 (μM) |
|---|---|
| MV4-11 | 1.765 |
| MOLM-13 | 3.260 |
| K562 | 9.890 |
| CEM | >6.25 |
These results indicate that the compound has varying levels of potency across different cell lines, with MV4-11 being the most sensitive .
Structure-Activity Relationship (SAR)
The structural modifications of the compound significantly influence its biological activity. The presence of the bromine atom and the cyanophenyl group enhances its interaction with target proteins, which is critical for its antiproliferative effects. Studies suggest that variations in substituents can lead to significant changes in activity profiles.
Case Studies
- Acute Myeloid Leukemia : A study demonstrated that derivatives of this compound showed promising results in inhibiting FLT3 mutations associated with AML. The modifications led to enhanced selectivity and potency against FLT3-dependent cell lines .
- Inhibition Studies : Additional research highlighted that certain analogs exhibited improved efficacy against other kinases involved in cancer progression, showcasing the versatility of this compound's structure in therapeutic applications .
特性
IUPAC Name |
dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-17-11(15)10(12(16)18-2)9-5-8(13)4-3-7(9)6-14/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXODSEMMNUNCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)Br)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














